
2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide, also known as CMH, is a hydrazide derivative that has been extensively studied in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases due to its diverse pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways and the inhibition of key enzymes.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide has been shown to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide is its diverse pharmacological properties, which make it a promising drug candidate for the treatment of various diseases. However, one of the limitations of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide. One possible direction is to investigate its potential use as an anti-diabetic agent. Another possible direction is to study its ability to inhibit the activity of other enzymes, such as xanthine oxidase and carbonic anhydrase. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide and to optimize its pharmacological properties for use in vivo.
Synthesemethoden
The synthesis of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide is a multi-step process that involves the reaction of 3-chlorophenol with ethyl 2,5-dimethoxybenzoate to form 2-(3-chlorophenoxy)-5-methoxybenzoic acid. This acid is then converted to the corresponding acid chloride and reacted with propanohydrazide to yield 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide has been studied for its potential use as an anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic agent. It has also been investigated for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-4-25-18-9-8-16(24-3)10-14(18)12-21-22-19(23)13(2)26-17-7-5-6-15(20)11-17/h5-13H,4H2,1-3H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKRCLYBHMOKHG-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)C(C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)C(C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

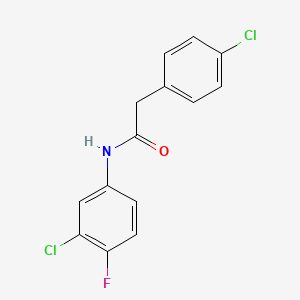
![5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole](/img/structure/B5800060.png)
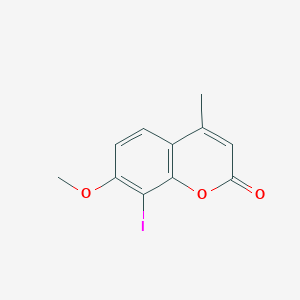

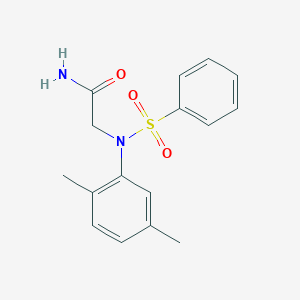
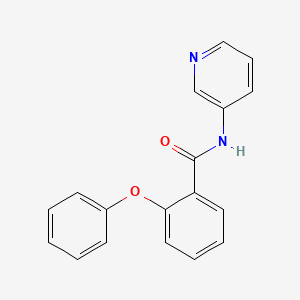
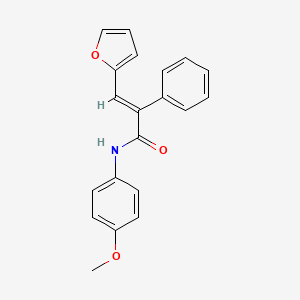
![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)
![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)
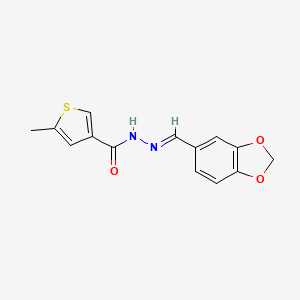
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)
